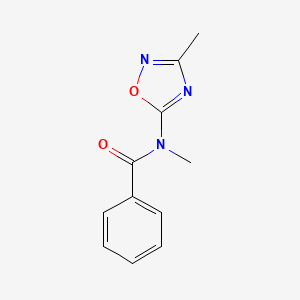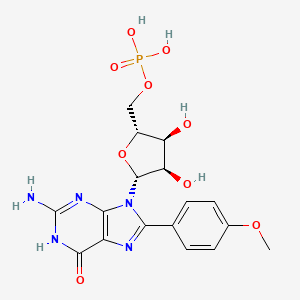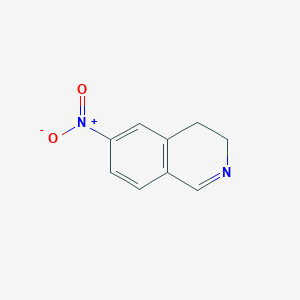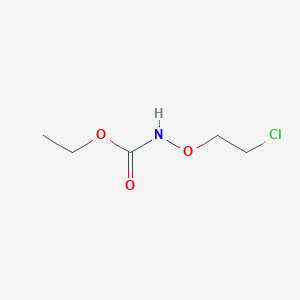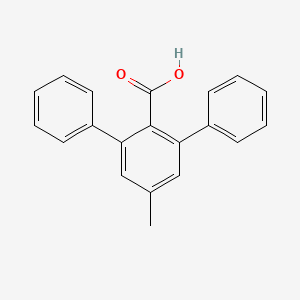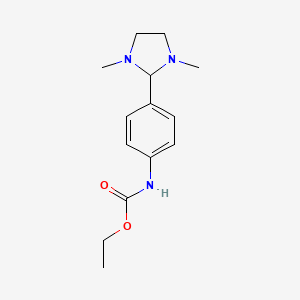
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C₁₄H₂₁N₃O₂ and a molecular weight of 263.34 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(1,3-dimethylimidazolidin-2-yl)aniline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
科学研究应用
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological system being studied .
相似化合物的比较
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Uniqueness
Ethyl (4-(1,3-dimethylimidazolidin-2-yl)phenyl)carbamate is unique due to its specific structural features, which include the imidazolidin-2-yl group and the carbamate functionality. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
89221-76-1 |
|---|---|
分子式 |
C14H21N3O2 |
分子量 |
263.34 g/mol |
IUPAC 名称 |
ethyl N-[4-(1,3-dimethylimidazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)15-12-7-5-11(6-8-12)13-16(2)9-10-17(13)3/h5-8,13H,4,9-10H2,1-3H3,(H,15,18) |
InChI 键 |
JPXSFCMSGCPIFN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2N(CCN2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)


![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
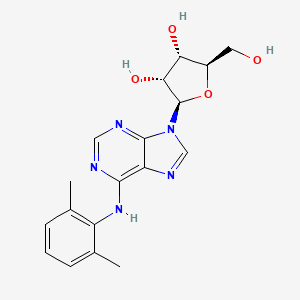

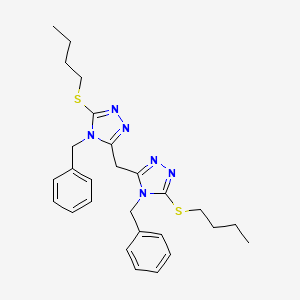
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
